molecular formula C10H13N3O B8070449 4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one

4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one

Cat. No.: B8070449
M. Wt: 191.23 g/mol
InChI Key: OQOVJQASMWKWHD-UHFFFAOYSA-N
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Description

The compound with the identifier “4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one” is a chemical substance that has garnered interest in various scientific fields

Preparation Methods

The synthesis of 4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one involves specific reaction conditions and reagents. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. This reaction produces the compound along with imidazolium chloride as a byproduct . The reaction can be represented as follows:

4C3H4N2+C(O)Cl2(C3H3N2)2CO+2[C3H3N2H2]Cl4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} 4C3​H4​N2​+C(O)Cl2​→(C3​H3​N2​)2​CO+2[C3​H3​N2​H2​]Cl

Chemical Reactions Analysis

4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:

(C3H3N2)2CO+H2O2C3H4N2+CO2(\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 (C3​H3​N2​)2​CO+H2​O→2C3​H4​N2​+CO2​

Scientific Research Applications

Mechanism of Action

The compound exerts its effects by acting as a coupling agent in organic synthesis. It facilitates the formation of peptide bonds by reacting with carboxylic acids and amines, leading to the release of carbon dioxide and the formation of the desired product . This mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one is similar to other coupling agents such as carbonyldiimidazole and phosgene. it is unique in its ability to facilitate reactions under milder conditions and with fewer side products . Similar compounds include:

Properties

IUPAC Name

4-methyl-1-propan-2-yl-2H-pyrazolo[3,4-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)13-10-8(5-11-13)7(3)4-9(14)12-10/h4-6,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOVJQASMWKWHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C2C1=CNN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C2C1=CNN2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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